An In-Depth Technical Guide to the Chemical Properties and Applications of N-Me-Phe-Obzl p-Tosylate
An In-Depth Technical Guide to the Chemical Properties and Applications of N-Me-Phe-Obzl p-Tosylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate, commonly abbreviated as N-Me-Phe-Obzl p-Tosylate, is a synthetically valuable derivative of the essential amino acid L-phenylalanine. Its strategic combination of a protected carboxylic acid (benzyl ester) and a secondary amine (N-methyl) makes it a crucial building block in the synthesis of complex peptides and peptidomimetics. The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased resistance to enzymatic degradation, improved membrane permeability, and constrained conformational flexibility, which can lead to higher receptor affinity and selectivity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Me-Phe-Obzl p-Tosylate, offering field-proven insights for its effective utilization in research and drug development.
Chemical Structure and Physicochemical Properties
N-Me-Phe-Obzl p-Tosylate is a salt composed of the N-methylated and benzyl-protected L-phenylalanine cation and the p-toluenesulfonate (tosylate) anion. The tosylate anion serves as a stable counter-ion, rendering the compound a crystalline, free-flowing solid that is easier to handle and purify compared to the free base.
Caption: Chemical structure of N-Me-Phe-Obzl p-Tosylate.
A summary of the key physicochemical properties of N-Me-Phe-Obzl p-Tosylate is presented in the table below.
| Property | Value | Source |
| CAS Number | 40298-25-7 | [2][3] |
| Molecular Formula | C24H27NO5S | [2][3] |
| Molecular Weight | 441.54 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 109 °C | Chem-Impex |
| Optical Rotation | [α]20/D = +16 ± 1° (c=1 in CH2Cl2) | Chem-Impex |
| Solubility | Soluble in polar organic solvents such as methanol, chloroform, and dichloromethane. The presence of the tosylate salt can influence solubility, and the addition of a tertiary amine base can increase solubility in solvents like DMF by neutralizing the salt to the free amine. | [4][5] |
| Stability | Stable under recommended storage conditions (cool and dry). Incompatible with strong oxidizing agents and strong acids. | Generic SDS |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 2.5-3.0 ppm), the phenylalanine backbone protons (α-CH and β-CH2), the benzyl ester protons (a singlet for the CH2 group around 5.0-5.2 ppm and aromatic protons), and the p-toluenesulfonate group (a singlet for the methyl group around 2.3 ppm and aromatic protons).
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the N-methyl carbon, the carbonyl carbon of the ester, and the various aromatic and aliphatic carbons within the molecule.
-
FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the ester carbonyl (C=O) stretching vibration (around 1730-1750 cm⁻¹), N-H stretching of the secondary ammonium salt, and the sulfonate group (S=O) stretching vibrations (around 1200-1250 cm⁻¹ and 1030-1060 cm⁻¹).[6][7][8] The presence of the ammonium salt will also give rise to characteristic N-H bending vibrations.[9]
-
Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the N-Methyl-L-phenylalanine benzyl ester cation. Common fragmentation patterns would involve the loss of the benzyl group and other characteristic fragments of the amino acid derivative.[10][11][12]
Synthesis of N-Me-Phe-Obzl p-Tosylate: A Step-by-Step Protocol
The synthesis of N-Me-Phe-Obzl p-Tosylate can be achieved through a multi-step process involving the protection of the carboxylic acid and subsequent N-methylation of the amino group. A general and effective approach is outlined below.
Caption: General workflow for the synthesis of N-Me-Phe-Obzl p-Tosylate.
Experimental Protocol:
Step 1: Synthesis of L-Phenylalanine benzyl ester p-toluenesulfonate (H-Phe-Obzl p-Tosylate)
This step follows a modified Fischer-Speier esterification.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-phenylalanine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), benzyl alcohol (5 equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene or cyclohexane).
-
Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, H-Phe-Obzl p-Tosylate, will often precipitate. The precipitation can be further induced by the addition of a non-polar solvent like diethyl ether. Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Step 2: N-methylation of H-Phe-Obzl p-Tosylate
A common method for N-methylation is the Eschweiler-Clarke reaction.
-
Reaction Setup: Dissolve H-Phe-Obzl p-Tosylate (1 equivalent) in a mixture of formaldehyde (excess, e.g., 37% aqueous solution) and formic acid (excess).
-
Reaction: Gently heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess formaldehyde and formic acid under reduced pressure. The residue will contain the desired N-Me-Phe-Obzl p-Tosylate.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent pair (e.g., methanol/diethyl ether or ethyl acetate/hexane) to yield pure N-Me-Phe-Obzl p-Tosylate as a white solid.
Applications in Peptide Synthesis
The primary application of N-Me-Phe-Obzl p-Tosylate is as a protected amino acid building block in solution-phase and solid-phase peptide synthesis.
-
N-Methylation for Enhanced Bioavailability: The N-methyl group sterically hinders the amide bond, making the resulting peptide more resistant to cleavage by proteases. This increased metabolic stability is a highly desirable attribute in the design of peptide-based therapeutics.
-
Conformational Constraint: The presence of the N-methyl group restricts the rotation around the Cα-N bond, which can lock the peptide into a specific conformation. This can be advantageous for increasing the binding affinity and selectivity of a peptide for its target receptor.
-
Benzyl Ester as a Carboxyl Protecting Group: The benzyl ester is a robust protecting group that is stable to the conditions used for the removal of many common N-terminal protecting groups, such as Boc and Fmoc. This orthogonality is crucial for the stepwise elongation of the peptide chain.
Reactivity and Deprotection Protocols
Deprotection of the Benzyl Ester
The benzyl ester is typically removed by catalytic hydrogenolysis.
Caption: Workflow for the deprotection of the benzyl ester via catalytic hydrogenolysis.
Experimental Protocol for Benzyl Ester Deprotection:
-
Reaction Setup: Dissolve N-Me-Phe-Obzl p-Tosylate in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected product, N-Me-Phe-OH p-Tosylate.
Handling of the p-Toluenesulfonate Salt
For subsequent coupling reactions in peptide synthesis, the tosylate salt is typically neutralized in situ using a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to generate the free secondary amine.
Safety and Handling
N-Me-Phe-Obzl p-Tosylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
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